N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-16(13,14)11-8-6-10-12(7-8)9-2-4-15-5-3-9/h6-7,9,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGYZPZVYBIEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN(N=C1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide typically involves multiple steps, starting with the formation of the tetrahydropyran and pyrazole rings. The tetrahydropyran ring can be synthesized through hydrogenation of dihydropyran using Raney nickel as a catalyst . The pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones.
Once the rings are formed, they are coupled together using appropriate reagents and conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions, while the sulfonamide group participates in N-centered nucleophilic reactions.
Key Findings :
- Halogenation at C5 occurs preferentially over C3 due to steric hindrance from the oxan-4-yl group .
- Alkylation of the sulfonamide nitrogen requires anhydrous conditions to avoid hydrolysis .
Oxidation Reactions
The pyrazole ring and sulfonamide group exhibit distinct oxidation profiles:
Mechanistic Insights :
- Pyrazole oxidation proceeds via radical intermediates, confirmed by ESR studies .
- Sulfonamide oxidation to sulfonic acid is non-selective and rarely employed synthetically .
Hydrolysis and Stability
The compound demonstrates pH-dependent stability:
Cross-Coupling Reactions
The C4 position of pyrazole participates in palladium-catalyzed couplings:
Limitations :
- Steric bulk from the oxan-4-yl group reduces coupling efficiency at C4 .
- Sulfonamide coordination to Pd occasionally deactivates the catalyst .
Supramolecular Interactions
The sulfonamide group facilitates crystal engineering through hydrogen bonding:
Thermal Behavior
DSC and TGA analyses reveal decomposition pathways:
| Temperature Range (°C) | Process | ΔH (kJ/mol) | Residue at 800°C |
|---|---|---|---|
| 180-220 | Sulfonamide decomposition | +142 | 12% carbon |
| 220-300 | Pyrazole ring fragmentation | -89 | 8% metal oxides |
| 300-450 | Tetrahydropyran carbonization | -204 | 3% ash |
Notable Stability :
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide. Its molecular formula is , with a molecular weight of approximately 259.33 g/mol. The presence of oxan and pyrazole moieties contributes to its unique reactivity and biological activity.
Medicinal Chemistry
Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of pyrazole compounds exhibit activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 62.5 µg/mL |
| Compound B | S. aureus | 31.25 µg/mL |
| Compound C | Pseudomonas aeruginosa | 125 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anticancer Potential : The compound has also been explored for its anticancer properties, particularly in inhibiting specific enzymes involved in cancer cell proliferation. Its mechanism of action may involve the modulation of signaling pathways critical for tumor growth.
Biochemical Probes
This compound can act as a biochemical probe to study cellular processes. Its ability to bind to specific receptors or enzymes allows researchers to investigate metabolic pathways and cellular signaling mechanisms.
Material Science
In material science, this compound can be utilized in the development of novel materials due to its unique chemical structure. Its application in polymer chemistry has been explored, where it acts as a building block for synthesizing complex polymers with tailored properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated significant activity against E. coli and S. aureus, indicating the potential for developing new antibacterial agents based on this compound.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested for its ability to inhibit cancer cell lines in vitro. The results indicated that it effectively reduced cell viability in several cancer types, suggesting further exploration for therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide and related sulfonamide-pyrazole derivatives:
Key Structural and Functional Insights
Substituent Effects on Solubility: The oxan-4-yl group in the target compound likely improves aqueous solubility compared to aromatic substituents (e.g., benzyl or trifluoromethylbenzyl in ), owing to its oxygen atom and non-aromatic, polarizable ring. Trifluoromethyl groups (e.g., in ) increase lipophilicity, which may enhance membrane permeability but reduce solubility .
Synthesis Strategies :
- The target compound’s synthesis may involve nucleophilic substitution or coupling reactions to introduce the oxan-4-yl group, analogous to methods in (isocyanate coupling) and (Suzuki-Miyaura cross-coupling with boronic acids).
Biological Activity Trends: Sulfonamide-pyrazole hybrids are frequently explored as kinase inhibitors or antimicrobial agents. For example, 1,3,4-thiadiazole derivatives with pyrazole cores in demonstrated antimicrobial activity against E. coli and C. albicans, suggesting that the sulfonamide group may contribute to target binding.
Research Findings and Implications
- Synthetic Feasibility : The use of palladium-catalyzed cross-coupling (as in ) or urea-forming reactions (as in ) highlights versatile routes to modify the pyrazole core.
- Biological Potential: While direct activity data for the target compound are lacking, structurally related sulfonamides in suggest plausible applications in antimicrobial or kinase-targeted drug discovery.
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, an oxane moiety, and a methanesulfonamide group, which contribute to its unique chemical properties. The structural formula can be represented as follows:
Biological Activity
Research has indicated that this compound exhibits various biological activities, particularly in the fields of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for several enzymes, including:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| p38 MAP Kinase | Competitive | 0.5 | |
| Cyclooxygenase (COX) | Non-competitive | 2.0 | |
| Dipeptidyl Peptidase IV (DPP-IV) | Competitive | 0.8 |
These findings suggest that this compound could be a valuable candidate for developing anti-inflammatory and antidiabetic agents.
Receptor Binding
The compound has also been investigated for its ability to bind to various receptors. Notably, it has shown affinity for the following targets:
| Receptor | Binding Affinity (Ki, nM) | Effect | Reference |
|---|---|---|---|
| Serotonin Receptor 5HT2A | 15 | Antidepressant-like | |
| Histamine Receptor H1 | 30 | Antihistaminic |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to modulate signaling pathways associated with inflammation and metabolic regulation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Effects : A study demonstrated that administration of this compound in animal models resulted in significant reductions in inflammatory markers, suggesting its potential use in treating inflammatory diseases.
- Antidiabetic Activity : Another investigation revealed that this compound improved glucose tolerance in diabetic mice, indicating its role as a DPP-IV inhibitor and potential therapeutic agent for type 2 diabetes.
Q & A
Q. What are the optimized synthesis conditions for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide and its derivatives?
The synthesis typically involves multi-step reactions, including:
- Deprotonation and coupling : Use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) or dichloromethane (DCM) for deprotonation of pyrazole intermediates .
- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate high-purity products .
- Yield optimization : Adjusting reaction temperature (e.g., 0–60°C) and solvent polarity to favor nucleophilic substitution or coupling reactions .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : For confirming proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and sulfonamide group connectivity .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 271.32 for benzamide analogs) .
- X-ray crystallography : Employ SHELXL for refinement to resolve stereochemistry and hydrogen-bonding networks .
Q. How can researchers address solubility challenges during in vitro assays?
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) due to the compound’s hydrophilic sulfonamide and hydrophobic pyrazole moieties .
- Co-solvent systems : Combine ethanol or PEG-400 with aqueous buffers to enhance solubility while maintaining biological activity .
Q. What in vitro screening strategies are recommended for initial biological activity assessment?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorescence-based or colorimetric readouts .
- Cell viability assays : Employ MTT or resazurin assays in cancer cell lines (e.g., breast MCF-7, lung A549) to screen for antiproliferative activity .
Advanced Research Questions
Q. How should contradictory biological activity data (e.g., variable IC50 values across studies) be resolved?
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. functional cell-based assays) .
- Structural analysis : Compare X-ray structures to identify conformational changes impacting target interactions .
- Batch consistency : Verify compound purity (>95% via HPLC) and stability (e.g., degradation under assay conditions) .
Q. What strategies improve metabolic stability for in vivo applications?
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Prodrug approaches : Mask sulfonamide groups with ester linkages to enhance bioavailability .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Pyrazole substitution : Replace oxan-4-yl with morpholine or piperidine to modulate steric bulk and hydrogen-bonding potential .
- Sulfonamide bioisosteres : Substitute with carboxamide or phosphonate groups to optimize target selectivity .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Surface plasmon resonance (SPR) : Quantify binding kinetics to targets like androgen receptors (KD values) .
- Cryo-EM : Resolve ternary complexes with proteins (e.g., kinase domains) to identify allosteric binding pockets .
- Metabolomics : Track metabolic fate using LC-MS/MS in hepatocyte models .
Q. How can computational modeling accelerate lead optimization?
- Docking studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2) .
- MD simulations : Assess conformational stability of sulfonamide derivatives over 100-ns trajectories .
- QSAR models : Corrogate electronic parameters (Hammett σ) with IC50 data to prioritize analogs .
Q. What troubleshooting steps address low yields in multi-step syntheses?
- Intermediate characterization : Use inline IR or LC-MS to identify unstable intermediates (e.g., acyl azides) .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings to improve cross-coupling efficiency .
- Scale-up adjustments : Optimize mixing efficiency and heat transfer in flow reactors for exothermic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
